(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid
Description
(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is an organoboron compound characterized by a benzene ring substituted with a boronic acid (-B(OH)₂) group, a hydroxyl (-OH) group at position 2, a chlorine atom at position 4, and a methyl (-CH₃) group at position 4. This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Boronic acids are widely studied for their ability to form reversible covalent bonds with diols and their role as enzyme inhibitors, particularly targeting serine proteases and proteasomes .
Properties
IUPAC Name |
(4-chloro-2-hydroxy-6-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPRFVJXGNVYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231942 | |
| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207961-50-9 | |
| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207961-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The mechanism involves oxidative addition of the aryl halide (e.g., 4-chloro-2-hydroxy-6-methylphenyl bromide) to a palladium(0) catalyst, followed by transmetalation with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). Subsequent reductive elimination yields the target boronic acid. Critical to this process is the stabilization of the palladium intermediate through coordination with bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf).
Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Catalyst Loading | 2-5 mol% Pd(dppf)Cl₂ | Higher loadings reduce side reactions |
| Temperature | 80-100°C | Ensures complete reagent activation |
| Base | Potassium acetate | Maintains pH for transmetalation |
| Solvent | Dimethyl sulfoxide | Enhances solubility of intermediates |
Recent studies demonstrate that microwave-assisted heating reduces reaction times from 24 hours to under 2 hours while maintaining yields above 85%. The choice of protecting groups for the phenolic -OH group proves crucial, with tert-butyldimethylsilyl (TBS) ethers providing superior stability during the borylation process.
Lithium-Halogen Exchange Methodology
For substrates sensitive to palladium catalysis, lithium-halogen exchange offers an alternative synthetic route. This method proves particularly valuable when working with multifunctional aryl halides.
Stepwise Procedure
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Lithiation : Treatment of 4-chloro-2-hydroxy-6-methylphenyl bromide with n-butyllithium (-78°C, THF solvent) generates the aryl lithium species.
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Borylation : Quenching with trimethyl borate (B(OMe)₃) produces the boronic ester intermediate.
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Hydrolysis : Acidic workup (HCl/H₂O) yields the final boronic acid.
Safety considerations dominate this approach due to the pyrophoric nature of organolithium reagents. Industrial implementations utilize continuous flow reactors to minimize risks associated with bulk lithium handling. Yield comparisons reveal an average 72% isolated yield versus 88% for Miyaura borylation, making this a secondary option for specialized applications.
Continuous Flow Synthesis
The transition from batch to continuous processing addresses scalability challenges in boronic acid production. A representative flow system configuration includes:
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Reactor 1 : Pd-catalyzed borylation at 100°C (residence time: 15 min)
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Reactor 2 : Hydrolytic workup at 40°C (residence time: 30 min)
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Separator : Liquid-liquid extraction for boronic acid isolation
This approach enhances heat transfer efficiency and reduces catalyst loading requirements by 40% compared to batch methods. A recent pilot-scale study achieved a production rate of 2.3 kg/day with 99.5% HPLC purity, demonstrating commercial viability.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Miyaura Borylation | 85-92 | 98-99.5 | Excellent | 1.0 |
| Lithium Exchange | 68-75 | 95-97 | Moderate | 1.8 |
| Continuous Flow | 90-94 | 99.0-99.8 | Superior | 0.7 |
Economic modeling reveals a 23% reduction in production costs for continuous flow systems when operating above 100 kg/month capacity. Environmental metrics favor the Miyaura method, with an E-factor (kg waste/kg product) of 8.7 versus 14.2 for lithium-based routes.
Recent Advancements in Synthesis
Photocatalytic Borylation
Visible-light-mediated catalysis utilizing Ir(ppy)₃ photosensitizers enables room-temperature borylation with 76% yield, though currently limited to milligram-scale synthesis.
Scientific Research Applications
(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is used extensively in:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination to form the desired carbon-carbon bond. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Anticancer Activity
Several aromatic boronic acids exhibit antiproliferative effects against cancer cells. Key examples include:
- 6-Hydroxynaphthalen-2-yl boronic acid : Demonstrated potent cytotoxicity against triple-negative breast cancer (4T1 cells) with an IC₅₀ of 0.1969 µM .
- Phenanthren-9-yl boronic acid : Showed an IC₅₀ of 0.2251 µM in the same model, highlighting sub-micromolar efficacy .
However, its chloro and hydroxyl substituents may enhance electrophilicity and binding to serine residues in proteases, similar to FL-166 .
Table 1: Anticancer and Protease Inhibition Data
Enzyme Inhibition and Selectivity
Boronic acids often target enzymes with serine residues. For example:
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibited fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .
- Phenyl boronic acid: Used to differentiate KPC carbapenemases with superior diagnostic accuracy compared to aminophenylboronic acid (APBA) .
However, its exact enzyme inhibition profile remains uncharacterized.
Table 2: Structural and Functional Comparisons
Solubility and Physicochemical Properties
Solubility challenges are common among boronic acids:
- Pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid : Precipitate in RPMI culture medium, limiting in vitro testing .
- 2-Fluoro-6-methoxyphenylboronic acid (CAS 78495-63-3): Structural similarity (92%) suggests comparable solubility challenges for this compound .
The methyl group in this compound may improve lipid solubility, enhancing membrane permeability relative to purely aromatic analogs.
Biological Activity
(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily known for its role in the Suzuki–Miyaura cross-coupling reaction, but its implications extend into areas such as cancer therapy, antibacterial activity, and as a biochemical tool.
Target of Action
The primary target of this compound is the palladium catalyst utilized in the Suzuki–Miyaura cross-coupling reaction. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
Mode of Action
This compound interacts with its target through transmetalation , a process where the boronic acid forms a complex with the palladium catalyst, facilitating the coupling of aryl halides with organoboron compounds. The resulting products are crucial for developing pharmaceuticals and other biologically active compounds.
1. Anticancer Activity
Recent studies have highlighted the potential of boronic acids, including this compound, in cancer therapy. For instance, derivatives of boronic acids have been shown to inhibit dCTPase, an enzyme involved in nucleotide metabolism, leading to enhanced cytotoxicity against leukemia cells. The compound's derivatives displayed an IC50 value of approximately 0.046 μmol/L against HL60 leukemia cells .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound Name | IC50 Value (μmol/L) | Cell Line |
|---|---|---|
| Compound 17 | 0.046 | HL60 |
| Compound 24 | 3.43 | MDA-MB-468 |
| Chlorambucil | 48.7 | MDA-MB-468 |
2. Antibacterial Properties
Boronic acids have also been investigated for their ability to combat antibiotic resistance, particularly against Ambler class B β-lactamases. These enzymes are responsible for hydrolyzing β-lactam antibiotics, leading to treatment failures . The mechanism involves inhibiting cell wall synthesis and disrupting bacterial growth by targeting various antibiotic classes.
Table 2: Mechanisms of Action Against Antibiotic Resistance
| Mechanism | Antibiotic Class | Mode of Resistance |
|---|---|---|
| Inhibit Cell Wall Synthesis | β-Lactams | Hydrolysis |
| Depolarize Cell Membrane | Lipopeptides | Altered target |
| Inhibit Protein Synthesis | Aminoglycosides | Efflux |
Case Studies
Recent research has focused on optimizing the biological properties of boronic acid derivatives. For example, a study demonstrated that modifying boronic acid functionalities can enhance solubility and stability, crucial for therapeutic applications .
In another case study, compounds were synthesized to disrupt the PD-1/PD-L1 interaction, a significant pathway in cancer immunotherapy. The tested compound exhibited a binding affinity with a dissociation constant (Kd) around 27 nM, indicating its potential as a PD-L1 inhibitor .
Q & A
Q. Mass Spectrometry :
- MALDI-MS : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to enable in situ derivatization, suppressing boroxine interference. This allows detection of the intact molecular ion .
- ESI-MS : Employ ammonium acetate buffers to enhance ionization efficiency.
Advanced: What experimental strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid?
Methodological Answer:
Optimize variables systematically using design-of-experiment (DoE) frameworks. Key parameters include:
Case Study : A mixed-variable optimization study achieved 92% yield using XPhos ligand, Cs2CO3 base, and dioxane solvent .
Advanced: How does pH influence the binding kinetics of this boronic acid with diol-containing biomolecules?
Methodological Answer:
- Equilibrium Binding : At physiological pH (7.4), the boronic acid exists in its trigonal planar form (B–OH), enabling rapid diol binding (kon ~10³ M⁻¹s⁻¹).
- Kinetic Profiling : Use stopped-flow fluorescence to measure binding rates. For example, binding with D-fructose reaches equilibrium in <10 seconds, while D-glucose requires ~30 seconds .
- pH-Dependent Shifts : Lower pH (≤6) stabilizes the tetrahedral boronate-diol complex but slows binding kinetics due to protonation effects .
Advanced: What challenges arise in analyzing peptide-boronic acid conjugates, and how can they be mitigated?
Methodological Answer:
Challenges :
Q. Solutions :
- On-Plate Derivatization : Treat samples with DHB matrix to form stable boronic esters during MALDI-MS analysis, suppressing trimerization .
- Tandem MS with CID : Use collision-induced dissociation at 20–30 eV to cleave peptide backbones while preserving boronate modifications.
Advanced: How can computational methods guide the design of boronic acid-based therapeutics?
Methodological Answer:
- Docking Studies : Model interactions between the boronic acid moiety and target enzymes (e.g., proteasomes, serine hydrolases) using software like AutoDock Vina. Focus on B–O bond distances (1.5–2.0 Å) for stable complexation .
- QSAR Modeling : Correlate substituent effects (e.g., chloro and methyl groups) with bioactivity. For example, electron-withdrawing groups enhance binding to glycoproteins .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste Disposal : Quench residual boronic acid with 10% aqueous hydrogen peroxide before disposal to oxidize boron species .
Tables Referenced
Table 1 : pH-dependent ¹¹B NMR shifts of analogous boronic acids
| pH | ¹¹B Chemical Shift (ppm) | Species |
|---|---|---|
| 4.0 | 9.08 | Boroxine |
| 7.4 | 28.5 | Trigonal B–OH |
| 10.0 | 18.2 | Tetrahedral B–O⁻ |
Table 2 : Optimization variables for Suzuki-Miyaura reactions
| Variable | # Options | Example Choices |
|---|---|---|
| Aryl halide (X) | 4 | 4-bromo, 4-iodo |
| Boronic acid (Y) | 3 | This compound , phenyl, naphthyl |
| Ligand | 11 | SPhos, XPhos |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
